

# Application Note: Analysis of Voclosporin in Human Urine using LC-MS/MS

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## Compound of Interest

Compound Name: Voclosporin-d4

Cat. No.: B15541633

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## Introduction

Voclosporin is a potent calcineurin inhibitor used as an immunosuppressant, particularly in the treatment of lupus nephritis. Monitoring its concentration in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic studies. While blood is the primary matrix for monitoring systemic exposure, urine analysis can provide valuable information on the excretion and metabolism of the drug. This application note details robust and reliable sample preparation techniques for the quantitative analysis of voclosporin in human urine by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

This document provides two distinct, optimized protocols for the extraction of voclosporin from urine: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). These methods are designed to minimize matrix effects and achieve high recovery, ensuring accurate and precise quantification suitable for clinical research and drug development.

## Materials and Reagents

- Solvents: Acetonitrile (ACN), Methanol (MeOH), Methyl tert-butyl ether (MTBE), Isopropanol (IPA), all LC-MS grade.
- Reagents: Formic acid (FA), Ammonium acetate, Zinc sulfate heptahydrate, Ultrapure water.
- Standards: Voclosporin analytical standard, **Voclosporin-d4** (internal standard).

- SPE Cartridges: C18 SPE cartridges (e.g., 100 mg, 3 mL).
- Collection tubes: Polypropylene tubes (15 mL and 2 mL).
- Equipment: Centrifuge, vortex mixer, sample evaporator, LC-MS/MS system.

## Experimental Protocols

### Standard and Quality Control (QC) Sample Preparation

- Primary Stock Solutions: Prepare 1 mg/mL stock solutions of voclosporin and **voclosporin-d4** (Internal Standard, IS) in methanol.
- Working Standard Solutions: Serially dilute the voclosporin primary stock with 50:50 (v/v) methanol:water to prepare working standards for calibration curve and QC samples.
- IS Working Solution: Dilute the **voclosporin-d4** primary stock with methanol to a final concentration of 100 ng/mL.
- Calibration and QC Samples: Spike blank human urine with the appropriate working standard solutions to create calibration standards and QC samples at low, medium, and high concentrations.

### Urine Sample Pre-treatment

- Thaw frozen urine samples at room temperature.
- Vortex the samples for 15 seconds to ensure homogeneity.
- Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.
- Use the supernatant for the extraction procedures.

### Protocol 1: Solid-Phase Extraction (SPE)

This protocol utilizes C18 cartridges to extract voclosporin from the urine matrix.

- Sample Preparation: To 1 mL of urine supernatant, add 20 µL of the 100 ng/mL IS working solution and vortex.

- **SPE Cartridge Conditioning:** Condition the C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of ultrapure water. Do not allow the cartridge to go dry.
- **Sample Loading:** Load the prepared urine sample onto the conditioned SPE cartridge.
- **Washing:** Wash the cartridge with 2 mL of 20% methanol in water to remove interfering substances.
- **Drying:** Dry the cartridge under vacuum or with nitrogen for 5 minutes.
- **Elution:** Elute voclosporin and the IS from the cartridge with 2 mL of methanol into a clean collection tube.
- **Evaporation and Reconstitution:** Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and transfer to an autosampler vial for LC-MS/MS analysis.

## Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol provides an alternative extraction method using an organic solvent.

- **Sample Preparation:** To 1 mL of urine supernatant, add 20 µL of the 100 ng/mL IS working solution and vortex.
- **Extraction:** Add 4 mL of methyl tert-butyl ether (MTBE) to the sample.
- **Mixing:** Vortex the mixture vigorously for 2 minutes.
- **Centrifugation:** Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
- **Solvent Transfer:** Carefully transfer the upper organic layer to a clean collection tube.
- **Evaporation and Reconstitution:** Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.

## LC-MS/MS Parameters

- LC System: A standard HPLC or UHPLC system.
- Column: C18 column (e.g., 50 x 2.1 mm, 1.8  $\mu$ m).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A suitable gradient to separate voclosporin from matrix components.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5  $\mu$ L.
- MS System: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- MRM Transitions:
  - Voclosporin: [Precursor Ion] > [Product Ion]
  - **Voclosporin-d4**: [Precursor Ion + 4] > [Product Ion + 4]

(Note: Specific MRM transitions should be optimized for the instrument in use.)

## Data Presentation

The following tables summarize the expected performance characteristics of the described methods.

Table 1: Method Validation Parameters for SPE and LLE

Parameter	Solid-Phase Extraction (SPE)	Liquid-Liquid Extraction (LLE)	Acceptance Criteria
Linearity ( $r^2$ )	> 0.995	> 0.995	$\geq 0.99$
LLOQ (ng/mL)	0.5	1.0	S/N > 10
ULOQ (ng/mL)	500	500	-

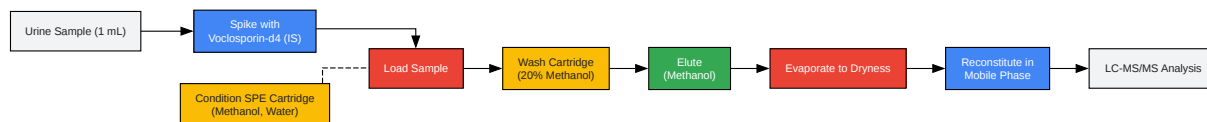
Table 2: Accuracy and Precision Data

QC Level	Concentration (ng/mL)	SPE	LLE		
Accuracy (%)	Precision (%RSD)	Accuracy (%)	Precision (%RSD)		
Low	1.5	98.5	6.2	95.8	8.5
Medium	75	101.2	4.5	99.1	6.1
High	400	99.8	3.8	102.4	5.3

Table 3: Recovery and Matrix Effect

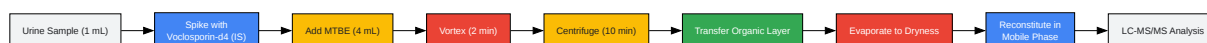
Parameter	Solid-Phase Extraction (SPE)	Liquid-Liquid Extraction (LLE)
Recovery (%)		
Voclosporin	92.5	85.3
Voclosporin-d4	94.1	86.8
Matrix Effect (%)		
Voclosporin	95.8	91.2
Voclosporin-d4	96.3	92.5

## Visualizations



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Caption: Solid-Phase Extraction (SPE) Workflow for Voclosporin in Urine.



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Caption: Liquid-Liquid Extraction (LLE) Workflow for Voclosporin in Urine.

## Conclusion

The Solid-Phase Extraction and Liquid-Liquid Extraction methods presented here are effective for the sample preparation of voclosporin in human urine for LC-MS/MS analysis. Both protocols demonstrate high recovery and minimal matrix effects, leading to accurate and precise quantification. The choice between SPE and LLE may depend on laboratory resources, desired throughput, and specific sample characteristics. These methods provide a solid foundation for researchers and drug development professionals engaged in the analysis of voclosporin.

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